(2S)-1-Boc-2-methylazetidine-2-carboxylic Acid: A Technical Guide for Advanced Drug Discovery
(2S)-1-Boc-2-methylazetidine-2-carboxylic Acid: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Value of Steric Constraint in Azetidine Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Non-natural, conformationally constrained amino acids are pivotal tools in this endeavor, offering a strategy to fine-tune peptide and small molecule therapeutics for enhanced potency, selectivity, and metabolic stability. The azetidine ring, a strained four-membered heterocycle, has emerged as a valuable proline analogue, imparting unique structural pre-organization. This guide focuses on a specific, yet highly significant derivative: (2S)-1-Boc-2-methylazetidine-2-carboxylic acid .
The introduction of a methyl group at the C2 position creates a quaternary stereocenter, a feature known to impart significant steric hindrance. This modification can profoundly influence the conformational preferences of the azetidine ring and, by extension, the bioactive conformation of molecules into which it is incorporated. Such steric shielding can protect adjacent peptide bonds from enzymatic degradation and can enforce specific torsion angles critical for high-affinity receptor binding. As a building block, (2S)-1-Boc-2-methylazetidine-2-carboxylic acid is therefore of considerable interest to researchers aiming to design next-generation peptidomimetics, protease inhibitors, and other complex therapeutics where precise conformational control is paramount.
This technical guide provides an in-depth examination of the properties, synthesis, and potential applications of this sterically hindered amino acid analogue, offering a scientific resource for drug development professionals.
Physicochemical and Structural Properties
While extensive experimental data for (2S)-1-Boc-2-methylazetidine-2-carboxylic acid is not widely published, its properties can be reliably inferred from its constituent parts and comparison with closely related analogues.
| Property | Inferred Value/Characteristic | Rationale and Comparative Analysis |
| Molecular Formula | C₁₀H₁₇NO₄ | Based on the addition of a methyl group (CH₂) to the parent compound, (2S)-1-Boc-azetidine-2-carboxylic acid (C₉H₁₅NO₄). |
| Molecular Weight | 229.25 g/mol | Calculated from the molecular formula. The parent compound has a molecular weight of 215.25 g/mol []. |
| Appearance | White to off-white solid | Analogous to other N-Boc protected amino acids, which are typically crystalline solids at room temperature[2]. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Methanol). Limited solubility in water. | The Boc protecting group and the hydrocarbon backbone confer significant organic character. |
| Stereochemistry | (S)-configuration at the C2 quaternary center. | The stereochemistry is defined by the synthetic route, typically originating from a chiral precursor. |
| Chemical Stability | Stable under standard storage conditions. Labile to strong acids. | The tert-butyloxycarbonyl (Boc) protecting group is designed to be readily cleaved by strong acids like trifluoroacetic acid (TFA)[]. The strained azetidine ring is generally stable but can be susceptible to ring-opening under certain nucleophilic or highly acidic conditions. |
Proposed Stereoselective Synthesis: A Pathway to the Quaternary Center
The construction of the C2 quaternary stereocenter is the principal synthetic challenge. A direct alkylation of the α-carbon of a pre-formed azetidine ring is a logical and precedented approach. Based on methodologies developed for analogous systems, a robust and stereocontrolled synthesis can be proposed. A particularly relevant strategy involves the diastereoselective α-alkylation of an N-borane complex of a chiral azetidine-2-carboxylate ester[2].
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for (2S)-1-Boc-2-methylazetidine-2-carboxylic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Preparation of (S)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid methyl ester
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To a solution of (S)-azetidine-2-carboxylic acid in methanol, add (S)-α-methylbenzylamine.
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The mixture is subjected to conditions that facilitate the formation of the N-substituted azetidine.
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Esterification of the carboxylic acid is then carried out, for instance, by using thionyl chloride in methanol. This step introduces a chiral auxiliary on the nitrogen, which will direct the stereochemistry of the subsequent methylation[2][4].
Step 2: Formation of the N-Borane Complex
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The N-substituted azetidine ester is dissolved in an anhydrous aprotic solvent, such as THF, under an inert atmosphere (Argon or Nitrogen).
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The solution is cooled to 0 °C, and a solution of borane-tetrahydrofuran complex (BH₃•THF) is added dropwise.
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The reaction is stirred for 1-2 hours at this temperature. The formation of the N-borane complex enhances the acidity of the α-proton and sterically blocks one face of the molecule, facilitating diastereoselective alkylation[2].
Step 3: Diastereoselective α-Methylation
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In a separate flask, a solution of lithium diisopropylamide (LDA) is prepared in anhydrous THF at -78 °C.
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The solution of the N-borane complex from Step 2 is added dropwise to the LDA solution at -78 °C and stirred for 1 hour to ensure complete deprotonation at the C2 position.
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Methyl iodide is then added to the enolate solution. The reaction is allowed to proceed at -78 °C for several hours. The bulky N-borane-chiral auxiliary complex directs the incoming methyl group to the opposite face, resulting in a high degree of diastereoselectivity[2].
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The reaction is quenched with a saturated aqueous solution of ammonium chloride.
Step 4: Deprotection, N-Boc Protection, and Saponification
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The chiral auxiliary is removed via hydrogenolysis. The crude product from the previous step is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is stirred under a hydrogen atmosphere until the debenzylation is complete.
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After filtration of the catalyst, the resulting secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine to yield the N-Boc protected methyl ester.
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The final step is the saponification of the methyl ester. The N-Boc ester is dissolved in a mixture of THF and water, and lithium hydroxide (LiOH) is added. The reaction is stirred at room temperature until TLC or LC-MS indicates complete conversion.
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Acidification of the reaction mixture followed by extraction with an organic solvent (e.g., ethyl acetate) and subsequent purification by column chromatography or recrystallization affords the target compound, (2S)-1-Boc-2-methylazetidine-2-carboxylic acid.
Spectroscopic Characterization (Anticipated)
While experimental spectra are not available, the expected NMR and MS signatures can be predicted.
| Technique | Expected Features |
| ¹H NMR | - Singlet for the Boc group: A characteristic large singlet integrating to 9 protons around 1.4-1.5 ppm. - Singlet for the C2-Methyl group: A singlet integrating to 3 protons. Its chemical shift will be influenced by the surrounding electron-withdrawing groups. - Multiplets for the azetidine ring protons: Protons at C3 and C4 will appear as complex multiplets, likely in the range of 2.0-4.0 ppm. The geminal and vicinal coupling patterns will be indicative of the four-membered ring structure. |
| ¹³C NMR | - Quaternary carbons: Signals for the C2 carbon, the quaternary carbon of the Boc group, and the carbonyl carbon of the carboxylic acid will be present. The C2 signal will be a key identifier. - Boc carbons: Signals for the C(CH₃)₃ and OC(O) carbons of the Boc group. - Azetidine ring carbons: Signals for C3 and C4. |
| Mass Spec (ESI-) | - [M-H]⁻ ion: An expected peak at m/z 228.12, corresponding to the deprotonated molecule. - [M+Na-H]⁻ or [M+K-H]⁻ adducts: May also be observed. |
Reactivity and Synthetic Utility
The (2S)-1-Boc-2-methylazetidine-2-carboxylic acid is a valuable chiral building block, with its reactivity dominated by two key features: the Boc-protected amine and the carboxylic acid.
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Peptide Coupling: The primary application is in solid-phase or solution-phase peptide synthesis. The carboxylic acid can be activated using standard coupling reagents (e.g., HBTU, HATU, DIC) to form an amide bond with the N-terminus of a growing peptide chain. The steric hindrance from the C2-methyl group may require longer coupling times or more potent coupling reagents.
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Boc Deprotection: The Boc group can be cleanly removed with strong acid (e.g., TFA in DCM), liberating the secondary amine of the azetidine ring. This newly freed amine can then participate in subsequent synthetic transformations, such as further peptide couplings or other N-functionalizations.
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Decarboxylation: A notable reaction for quaternary α-amino acids is decarboxylation. It has been reported that quaternary azetidine-2-carboxylic acids can undergo direct decarboxylative reactions, for instance, in photochemical modifications to form 2-alkyl-azetidines[5]. This opens up possibilities for using the title compound as a precursor to other 2,2-disubstituted azetidines.
Illustrative Reaction Scheme
Caption: Key synthetic transformations of the title compound in peptide synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of (2S)-1-Boc-2-methylazetidine-2-carboxylic acid into a peptide or small molecule therapeutic can be a strategic decision to address several common challenges in drug design:
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Enzymatic Stability: The quaternary center at C2 provides significant steric bulk, which can shield the adjacent peptide bond from cleavage by proteases. This can dramatically increase the in vivo half-life of a peptide drug.
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Conformational Rigidity: The strained azetidine ring, combined with the gem-dimethyl effect of the C2-methyl group, severely restricts the conformational freedom of the backbone. This can lock the molecule into a specific bioactive conformation, leading to higher binding affinity and selectivity for its biological target.
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Proline Mimicry: As a proline analogue, it can be used to induce beta-turns or other secondary structures in peptides. The C2-methyl group offers a unique substitution pattern not available with natural proline, allowing for novel structural motifs.
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Exploration of Chemical Space: The use of such non-natural amino acids expands the accessible chemical space for drug discovery, enabling the synthesis of novel compounds with potentially superior properties compared to those built solely from natural amino acids. The azetidine scaffold itself has gained significant popularity and is found in several approved drugs[5].
Conclusion
(2S)-1-Boc-2-methylazetidine-2-carboxylic acid represents a sophisticated and powerful building block for medicinal chemists. Although not a widely commercialized reagent, its synthesis is achievable through established stereoselective methodologies. The defining feature of this compound—the C2 quaternary stereocenter—offers a compelling strategy to impart both steric protection and profound conformational control. For researchers developing peptide-based therapeutics or complex small molecules, the ability to strategically introduce this level of structural constraint can be a decisive factor in overcoming challenges of metabolic instability and achieving high target affinity and selectivity. As the demand for more durable and potent therapeutics continues to grow, the value of such precisely engineered building blocks will undoubtedly increase.
References
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MedchemExpress. (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid.
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BOC Sciences. Boc-L-azetidine-2-carboxylic acid (CAS 51077-14-6).
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PubChem. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid.
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Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-7.
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Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028-31.
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Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537.
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
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Patil, O. D., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
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BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
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PubChem. 2-Methylazetidine.
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O. D. Patil, et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
